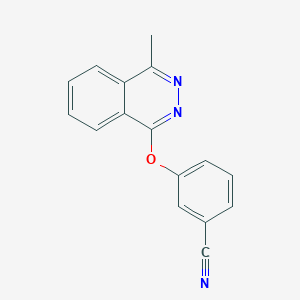
4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one, also known as DACP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DACP belongs to the class of heterocyclic compounds and has a molecular formula of C18H18N2O2. In
Wirkmechanismus
The mechanism of action of 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one is not yet fully understood. However, it has been proposed that 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one may act as an inhibitor of enzymes involved in various cellular processes. It has also been suggested that 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one may interact with DNA and inhibit its replication.
Biochemical and Physiological Effects
4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of various viruses and fungi. 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one has been shown to have low toxicity in normal cells, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one is its potential use as a molecular probe for imaging studies. It has also been found to have low toxicity in normal cells, making it a safe compound for use in lab experiments. However, the synthesis of 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one is relatively complex and time-consuming, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one. One of the areas of interest is the investigation of its potential use as a therapeutic agent for cancer and viral infections. Another area of research is the development of new synthesis methods for 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one that are more efficient and cost-effective. Additionally, the use of 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one as a molecular probe for imaging studies is an area of active research.
Conclusion
In conclusion, 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one is a promising compound that has potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one as a therapeutic agent and molecular probe.
Synthesemethoden
The synthesis of 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one involves the condensation of 1,2-dihydroacenaphthylene-5-carboxylic acid with piperazine-2,5-dione. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as acetonitrile. The product is obtained as a white crystalline solid with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, antiviral, and antifungal activities. 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one has also been investigated for its potential use as a molecular probe for imaging studies.
Eigenschaften
IUPAC Name |
4-(1,2-dihydroacenaphthylene-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-15-10-19(9-8-18-15)17(21)14-7-6-12-5-4-11-2-1-3-13(14)16(11)12/h1-3,6-7H,4-5,8-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMURRXGTBJEPJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)N4CCNC(=O)C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7472339.png)
![N,N-dimethyl-3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7472346.png)




![4-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7472372.png)






